molecular formula C7H9N5O B11910811 4-Ethoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine

4-Ethoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Cat. No.: B11910811
M. Wt: 179.18 g/mol
InChI Key: HHIRKTWNEDZFSM-UHFFFAOYSA-N
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Description

4-Ethoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications, particularly as a kinase inhibitor. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.

Preparation Methods

The synthesis of 4-Ethoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common synthetic route includes the reaction of ethyl hydrazinecarboxylate with 3-aminopyrazole under reflux conditions, followed by cyclization with formamide to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

4-Ethoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction. Major products formed from these reactions include various substituted pyrazolopyrimidines with altered functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Ethoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine primarily involves the inhibition of CDKs. By binding to the active site of these kinases, the compound prevents the phosphorylation of key substrates required for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that the compound forms hydrogen bonds with critical amino acid residues in the kinase active site, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

4-Ethoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ethoxy substitution, which enhances its solubility and bioavailability, making it a more effective therapeutic agent compared to its analogs.

Properties

Molecular Formula

C7H9N5O

Molecular Weight

179.18 g/mol

IUPAC Name

4-ethoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine

InChI

InChI=1S/C7H9N5O/c1-2-13-6-4-3-9-12-5(4)10-7(8)11-6/h3H,2H2,1H3,(H3,8,9,10,11,12)

InChI Key

HHIRKTWNEDZFSM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC2=C1C=NN2)N

Origin of Product

United States

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